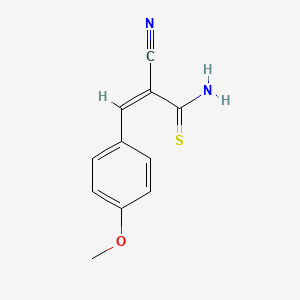

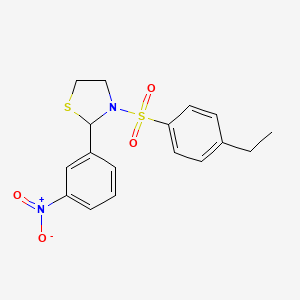

![molecular formula C19H18BrN3O3S B2505142 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide CAS No. 865160-89-0](/img/structure/B2505142.png)

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazole core would likely impart aromatic stability to the molecule. The various functional groups attached to this core would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamido group might undergo hydrolysis, the bromobenzamide group might participate in nucleophilic aromatic substitution reactions, and the methoxyethyl group might be susceptible to reactions involving the breaking of the C-O bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polar acetamido and methoxyethyl groups, and its spectral properties would be influenced by the aromatic benzo[d]thiazole core .Scientific Research Applications

Synthetic Pathways and Biological Activities

Research into the chemistry and pharmacology of benzothiazole derivatives, including compounds similar to (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide, has yielded significant insights. Benzothiazoles and their derivatives are recognized for their broad spectrum of biological activities, playing a crucial role in medicinal chemistry due to their presence in various bioactive heterocycles and natural products. They exhibit antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Furthermore, specific compounds within this class are utilized in the treatment of diseases like rheumatoid arthritis and systemic lupus erythematosus, as well as in agricultural applications as fungicides and herbicides (Rosales-Hernández et al., 2022; Sumit et al., 2020).

Synthesis and Chemical Interactions

The synthetic methodologies for benzothiazole derivatives are diverse, involving reactions such as Suzuki coupling for synthesis of biaryl structures, followed by processes like lactonization, and reactions with various reagents to introduce different functional groups. These synthetic approaches enable the creation of a wide array of benzothiazole derivatives with potential pharmacological applications. Moreover, the interactions of these compounds, including type I and type II halogen···halogen interactions, play a significant role in their structural stability and biological activity, underscoring the importance of halogen atoms in the design of benzothiazole-based pharmacophores (Tothadi et al., 2013).

Structural Activity Relationship

Benzothiazole derivatives are studied extensively for their structural activity relationship (SAR), providing insights into how structural modifications can enhance their biological activities. The SAR studies are crucial for identifying potent drug candidates for various therapeutic applications. For instance, the analysis of derivatives with varying substituents and functional groups has facilitated the development of new compounds with improved efficacy and safety profiles for treating cancer and other serious conditions. The benzothiazole scaffold's modularity allows for the exploration of diverse pharmacological properties, making it a valuable target for drug discovery and development (Ahmed et al., 2012).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore the effects of modifying its functional groups on its properties and activities .

properties

IUPAC Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3S/c1-12(24)21-15-7-8-16-17(11-15)27-19(23(16)9-10-26-2)22-18(25)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTPUAQCTSSAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-bromobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

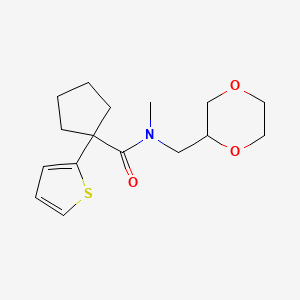

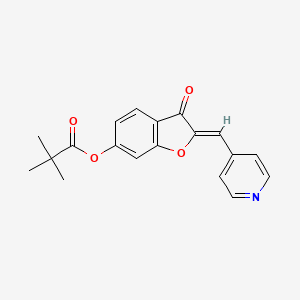

![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)

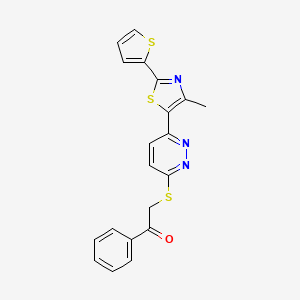

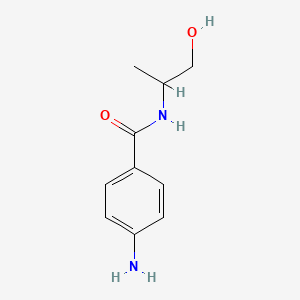

![[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone](/img/structure/B2505069.png)

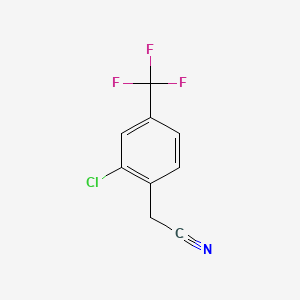

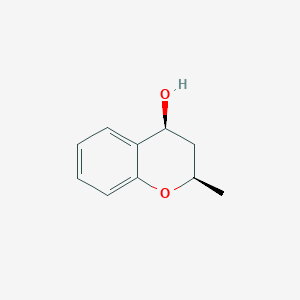

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2505077.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2505078.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505079.png)

![tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate](/img/structure/B2505082.png)